molecular formula C8H11ClN2O B1510673 5-(tert-Butoxy)-3-chloropyridazine CAS No. 1346698-35-8

5-(tert-Butoxy)-3-chloropyridazine

Cat. No.: B1510673
CAS No.: 1346698-35-8
M. Wt: 186.64 g/mol
InChI Key: SCEZYUNDBQPPBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(tert-Butoxy)-3-chloropyridazine is a pyridazine derivative featuring a tert-butoxy group (–O–C(CH₃)₃) at the 5-position and a chlorine atom at the 3-position. Pyridazines are nitrogen-containing heterocycles with applications in pharmaceuticals, agrochemicals, and material science due to their electronic and steric properties. The tert-butoxy group confers steric bulk and chemical stability, making this compound a valuable intermediate in organic synthesis. However, commercial availability of this compound has been discontinued across multiple quantities (1g to 500mg) as of 2025, as reported by CymitQuimica .

Properties

CAS No.

1346698-35-8

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

3-chloro-5-[(2-methylpropan-2-yl)oxy]pyridazine

InChI

InChI=1S/C8H11ClN2O/c1-8(2,3)12-6-4-7(9)11-10-5-6/h4-5H,1-3H3

InChI Key

SCEZYUNDBQPPBX-UHFFFAOYSA-N

SMILES

CC(C)(C)OC1=CC(=NN=C1)Cl

Canonical SMILES

CC(C)(C)OC1=CC(=NN=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds are structurally related to 5-(tert-Butoxy)-3-chloropyridazine, differing in substituents or core modifications:

5-Sec-butoxy-3-chloropyridazine
  • Structure : Features a sec-butoxy group (–O–CH(CH₃)CH₂CH₃) at the 5-position instead of tert-butoxy.
  • However, it may reduce stability due to decreased steric protection of the oxygen atom.
  • Status : Listed as an alternative by CymitQuimica but lacks detailed commercial or spectroscopic data .
5-(3-Bromophenyl)-3-chloropyridazine (CAS 27794-00-9)
  • Structure : Substitutes the tert-butoxy group with a 3-bromophenyl ring at the 5-position.
  • Formula : C₁₀H₆BrClN₂.
  • This compound is actively marketed, suggesting ongoing research interest in halogenated pyridazines for drug discovery .
Imidazole Derivatives with tert-Butoxy Groups
  • Example : 4-[(tert-Butoxy)carbonyl]-5-[(tert-butoxy-S-[Nε-(tert-butoxy)carbonyl]lysyl)carbonyl]-1H-imidazole.
  • Structure : Combines tert-butoxy-protected lysine moieties with an imidazole core.
  • Application : These compounds are specialized intermediates in peptide synthesis, leveraging tert-butoxy groups for orthogonal protection strategies .

Comparative Data Table

Property This compound 5-Sec-butoxy-3-chloropyridazine 5-(3-Bromophenyl)-3-chloropyridazine
CAS Number Not disclosed Not disclosed 27794-00-9
Molecular Formula ~C₈H₁₁ClN₂O* ~C₈H₁₁ClN₂O* C₁₀H₆BrClN₂
Substituent tert-Butoxy (steric) sec-Butoxy (less steric) 3-Bromophenyl (aromatic)
Molecular Weight ~186.64 g/mol* ~186.64 g/mol* 291.52 g/mol
Commercial Status Discontinued Unknown Actively available
Key Applications Building block for synthesis Not reported Pharmaceutical intermediates

*Estimated based on pyridazine core and substituent masses.

Research Findings and Trends

  • Steric Effects : The tert-butoxy group in this compound enhances stability but may hinder nucleophilic substitution compared to less bulky analogs like the sec-butoxy derivative .
  • Lipophilicity : Bromophenyl-substituted pyridazines (e.g., CAS 27794-00-9) exhibit higher logP values, favoring membrane permeability in drug design .
  • Synthetic Utility : Discontinuation of this compound highlights a shift toward halogenated or aryl-substituted pyridazines in industrial applications .

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